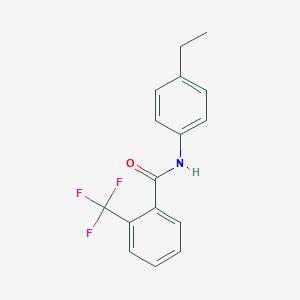
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide, also known as A-116, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has a molecular formula of C16H14F3NO.
作用機序
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it enhances the receptor's response to acetylcholine, which is the neurotransmitter that activates the receptor. The compound binds to a site on the receptor that is distinct from the acetylcholine binding site and causes a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It enhances the release of acetylcholine in the brain, which can improve cognitive function and memory. It also increases the activity of the α7 nicotinic acetylcholine receptor, which can have a neuroprotective effect and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further research may be needed to optimize the synthesis of this compound and improve its pharmacokinetic properties.
合成法
The synthesis of N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 4-ethylphenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields the desired product in good yield.
科学的研究の応用
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. The compound has also been shown to enhance the release of acetylcholine in the brain, which can improve cognitive function and memory.
特性
製品名 |
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-2-11-7-9-12(10-8-11)20-15(21)13-5-3-4-6-14(13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
InChIキー |
FOKPTYZTKWWIQV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)


